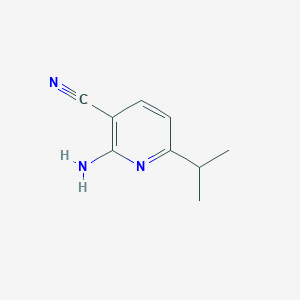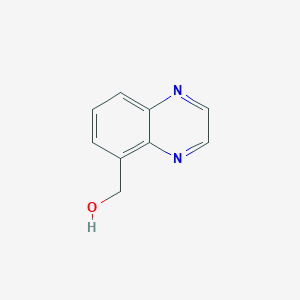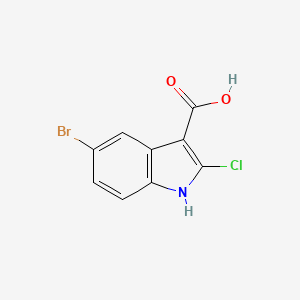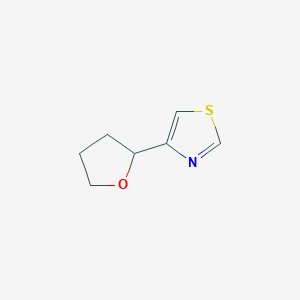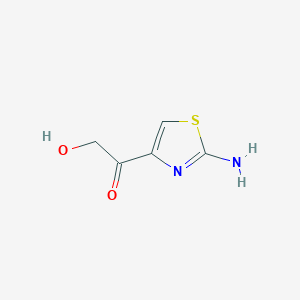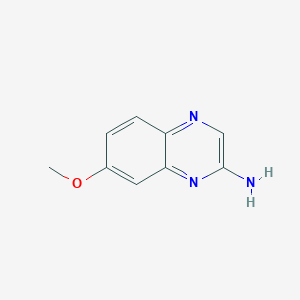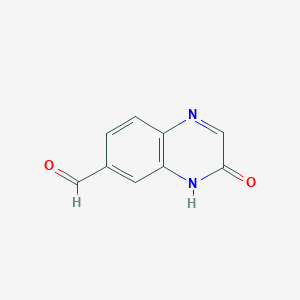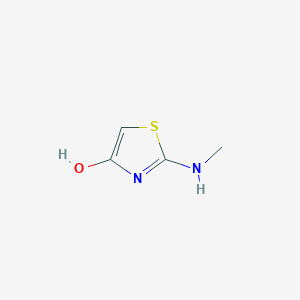
ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a difluorophenyl group attached to a butyric acid ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by an intramolecular cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(3,5-Difluoro-phenyl)-3-oxo-butyric acid.
Reduction: Formation of 4-(3,5-Difluoro-phenyl)-3-hydroxy-butyric acid ethyl ester.
Substitution: Formation of various substituted difluorophenyl derivatives.
Applications De Recherche Scientifique
ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 4-(3,5-Dichloro-phenyl)-3-oxo-butyric acid ethyl ester
- 4-(3,5-Dimethyl-phenyl)-3-oxo-butyric acid ethyl ester
- 4-(3,5-Dinitro-phenyl)-3-oxo-butyric acid ethyl ester
Comparison: Compared to its analogs, ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. For instance, the electron-withdrawing nature of fluorine can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C12H12F2O3 |
|---|---|
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)7-11(15)5-8-3-9(13)6-10(14)4-8/h3-4,6H,2,5,7H2,1H3 |
Clé InChI |
BNGVJQKYBNTHRC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CC1=CC(=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


